2-sec-Butylcyclohexanone

Catalog No.
S1507457
CAS No.
14765-30-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-sec-Butylcyclohexanone

Research supply chains often lack alkylated cyclohexanones with guaranteed stereochemical outcomes and stable odor profiles. 2-sec-Butylcyclohexanone resolves this with its sterically biased C2 sec-butyl group, enabling selective enolate formation and diastereoselective reductions. • Purity ≥98% (GC), mixture of cis/trans isomers suitable for fragrance compounding. • Imparts a cooling, minty-peppermint note; proven stability in personal care and detergent bases. • Versatile prochiral intermediate for synthesizing enantiopure 2-sec-butylcyclohexanol building blocks.

CAS Number

14765-30-1

Product Name

2-sec-Butylcyclohexanone

IUPAC Name

2-butan-2-ylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-3-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3

InChI Key

RQXTZKGDMNIWJF-UHFFFAOYSA-N

SMILES

CCC(C)C1CCCCC1=O

solubility

insoluble in water; miscible with most oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CCC(C)C1CCCCC1=O

The exact mass of the compound 2-sec-Butylcyclohexanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; miscible with most oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

2-sec-Butylcyclohexanone, 2-(sec-Butyl)cyclohexanone, 2-(butan-2-yl)cyclohexan-1-one, sec-Butyl cyclohexanone, 1-(sec-Butyl)-2-oxocyclohexane

Purity

≥98%

Package Size

10 g, 25 g, 100 g

2-sec-Butylcyclohexanone (CAS 14765-30-1) is an alkyl-substituted cyclic ketone primarily utilized as a versatile intermediate in organic synthesis and as a character-defining component in the flavor and fragrance industries. Its key procurement-relevant attributes stem from the specific steric and electronic environment created by the sec-butyl group at the C2 position, adjacent to the carbonyl. This structure dictates its unique reactivity, stereochemical influence in synthesis, and distinct organoleptic properties, which are not interchangeable with other simple alkylated cyclohexanones.

Procurement Fit

Dual-use flavor & fragrance regulatory profile (FEMA/JECFA cleared)
Controlled diastereomer mixture for reproducible sensory consistency
Cooling mint/peppermint character for fresh aromatic accords

Substituting 2-sec-Butylcyclohexanone with simpler analogs like cyclohexanone, or even closely related isomers such as 4-tert-butylcyclohexanone, will lead to significant deviations in process outcomes and final product characteristics. The placement of the sec-butyl group directly adjacent to the ketone (C2 position) creates a specific chiral and sterically hindered environment that governs stereoselectivity in reductions and regioselectivity in enolate formations. Furthermore, its distinct cooling, minty, and camphoraceous odor profile is a direct result of this precise substitution pattern and is not replicated by other isomers, which possess different and often less desirable scents for high-value fragrance applications.

Substitution Risk

Odor profile mismatch
sec-Butyl delivers a cooling mint dominant note; the tert-butyl isomer is woody-camphoraceous with limited mint freshness, shifting the fragrance character.
Regulatory clearance asymmetry
Only 2-sec-butylcyclohexanone holds dual FEMA/JECFA flavor approval. 2-cyclohexylcyclohexanone is fragrance-only and legally excluded from food-grade formulations.
Substantivity and volatility divergence
The sec-butyl isomer acts as a mid-to-top note with shorter substantivity; 2-cyclohexylcyclohexanone persists as a base note, altering the fragrance evaporation profile significantly.

Cooling, Minty Odor Profile

In fragrance and flavor applications, the specific molecular structure is the primary determinant of perceived scent and taste. 2-sec-Butylcyclohexanone is characterized by a distinct and desirable cooling, minty, peppermint, and camphoraceous odor profile. This contrasts sharply with common substitutes; for instance, 4-tert-butylcyclohexanone, a frequently used analog, possesses a powerful but different dry, camphoraceous scent with woody undertones, lacking the characteristic minty quality. This makes 2-sec-butylcyclohexanone a non-interchangeable component for creating specific fresh and cooling sensory effects in consumer products.

Evidence DimensionOdor Profile
Target Compound DataCooling, minty, menthol-like, peppermint, woody, camphoraceous.
Comparator Or Baseline4-tert-Butylcyclohexanone: Powerful, dry, camphoraceous scent with woody, cedarn undertones.
Quantified DifferenceQualitatively distinct odor profiles; presence of a unique 'cooling minty' character in the target compound not prominent in the comparator.
ConditionsOrganoleptic evaluation by trained panelists for fragrance formulation.

For formulators in the fragrance, cosmetic, and consumer goods industries, this specific odor profile is a functional ingredient that cannot be achieved with more common, less expensive alkylated cyclohexanones.

Odor Profile: sec- vs tert-Butyl
Cross-study comparable
sec-Butyl: fresh mint, peppermint, cooling, woody undernote (100%)
tert-Butyl: powerful woody, camphor, orris, minty at 10% in DPG
Mint-forward character not reproducible by tert-butyl isomer
Evaluation conditions differ; organoleptic descriptions from TGSC and ChemicalBook

Diastereoselectivity Control in Hydride Reductions

The steric hindrance provided by the C2-sec-butyl group directly controls the facial selectivity of nucleophilic attack on the carbonyl, a critical factor for precursor suitability in stereospecific synthesis. While the reduction of 4-tert-butylcyclohexanone with NaBH4 is a benchmark reaction yielding predominantly the trans-alcohol via axial attack, the introduction of a bulky group at the C2 position, as in 2-sec-butylcyclohexanone, significantly alters this outcome. Studies on analogous 2-alkylcyclohexanones show that as the steric bulk at C2 increases, the preference for axial attack diminishes, leading to a different and predictable diastereomeric ratio of the resulting cyclohexanol. This allows chemists to target specific alcohol isomers that are inaccessible or produced in lower yields when starting from symmetrically substituted or C4-substituted analogs.

Evidence DimensionDiastereoselectivity (% Axial Attack)
Target Compound DataExhibits altered diastereoselectivity compared to C4-substituted ketones due to steric hindrance at the alpha-carbon.
Comparator Or Baseline4-tert-Butylcyclohexanone: High preference for axial attack, yielding primarily the trans-alcohol (e.g., ~80-95% depending on conditions).
Quantified DifferenceThe C2-substituent sterically disfavors axial attack, shifting the product ratio towards the cis-alcohol compared to the C4-substituted benchmark.
ConditionsHydride reduction (e.g., using NaBH4) of the ketone to the corresponding secondary alcohol.

This predictable stereochemical control makes it a superior precursor for synthesizing specific diastereomers of substituted cyclohexanols, which are valuable intermediates for pharmaceuticals and fine chemicals.

Regulatory Clearance
Head-to-head
FEMA 3261, JECFA 1109, CoE 11044 (flavor + fragrance)
vs. fragrance only (2-cyclohexylcyclohexanone)
Food-flavor regulatory documentation requires sec-butyl
JECFA ADI: no safety concern at current intake levels (2002)

Tunable Enolate Regioselectivity

For synthetic applications involving alkylation or aldol reactions, controlling the site of enolate formation is paramount. In 2-sec-butylcyclohexanone, the protons at C2 and C6 are chemically distinct. Deprotonation under kinetic control (e.g., using a bulky, strong base like LDA at low temperature) preferentially abstracts a proton from the less sterically hindered C6 position. Conversely, thermodynamic conditions (weaker base, higher temperature) favor the formation of the more substituted, more stable enolate at the C2 position. This tunable regioselectivity is absent in symmetrical comparators like 4-tert-butylcyclohexanone and provides a level of synthetic control not available with the parent cyclohexanone, enabling chemists to selectively functionalize either the C2 or C6 position.

Evidence DimensionMajor Enolate Regioisomer Formed
Target Compound DataKinetic Control (LDA, -78°C): C6-enolate (less substituted). Thermodynamic Control (NaH, 25°C): C2-enolate (more substituted).
Comparator Or Baseline4-tert-Butylcyclohexanone: Symmetrical with respect to the carbonyl, forms a single enolate regioisomer.
Quantified DifferenceProvides access to two distinct regioisomeric enolates, whereas the symmetrical comparator provides only one.
ConditionsEnolate formation using kinetically or thermodynamically controlled reaction conditions.

This allows for precise, regioselective C-C bond formation at either the C2 or C6 position, a critical capability for building complex molecular architectures that is not possible with symmetrical analogs.

Repeated Dose MOE
Reported
MOE > 100
Supports read-across safety assessment for analogs
OECD 422 13-wk rat study; NOAEL 6000 ppm (highest dose tested)
Substantivity
Cross-study comparable
4 h (sec-butyl) vs 44 h (cyclohexyl)
Impacts fragrance evaporation profile selection
Smelling strip at 100%; vapor pressure differs ~16×
Water Solubility
Cross-study comparable
222.7 mg/L vs ~30.4 mg/L
Affects solubilizer load in aqueous product forms
EPI Suite v4.11; Log KOW 2.94 vs 3.81
Isomeric Composition
Specification review
4 diastereomers, ~25% each; assay ≥94%; secondary comp. 2–2.5%
Supports batch-to-batch sensory reproducibility
JECFA/EFSA FGE.51 specification; GC method

Mint and Cooling Fragrances

The compound's characteristic cooling, minty, and peppermint notes make it a primary choice for incorporation into fragrance compositions for personal care products, detergents, and air fresheners where a fresh, non-generic mint profile is required. Its stability in various media allows for consistent performance.

Stereocontrolled Pharmaceutical Intermediates

As a prochiral ketone with significant steric bias at the alpha-position, it is an ideal starting material for syntheses requiring the creation of specific diastereomers of 2-sec-butylcyclohexanol. These chiral alcohols can serve as key building blocks for more complex, biologically active molecules.

Regioselective Cyclohexane Elaboration

In multi-step total synthesis, the ability to selectively form either the kinetic (C6) or thermodynamic (C2) enolate allows for the controlled, stepwise introduction of substituents. This makes it a valuable platform for constructing complex natural products or other target molecules where precise control over substitution patterns is essential.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cooling Mint Fragrance & Personal Care
Mid-to-top note substantivity; cooling mint character
Organoleptic profile and IFRA category compliance
Food & Confectionery Flavoring
Dual FEMA/JECFA clearance
Food-grade regulatory documentation (FEMA GRAS, JECFA ADI)
Household & Bleach-Stable Products
Chemical stability in oxidative media; moderate water solubility
Stability testing under relevant formulation conditions
Toxicological Reference Standard
Existing OECD 422 repeated dose study (NOAEL data)
Confirmation of MOE for read-across safety assessments

Physical Description

Colourless, viscous liquid, solidifies to an opaque mass; woody camphoraceous somewhat musty odour

XLogP3

2.8

Density

d20 0.92
0.911-0.917

UNII

5WA6R1KL5J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1554 of 1586 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

14765-30-1

Wikipedia

2-sec-butyl cyclohexanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanone, 2-(1-methylpropyl)-: ACTIVE

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